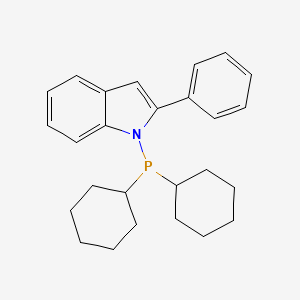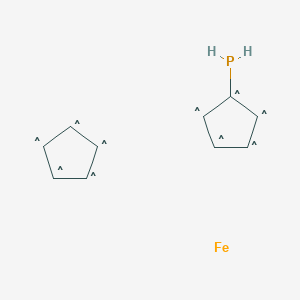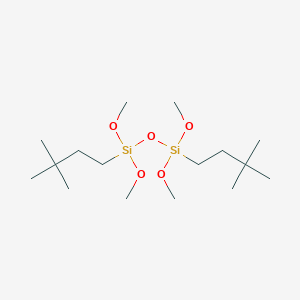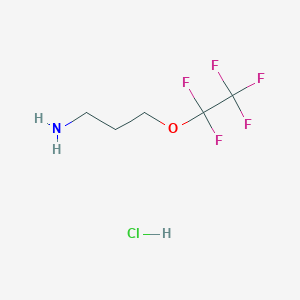
N,N'-Di-t-butyl-2,3-diamidobutanetin(II), 98%, contained in 50 ml Swagelok cylinder for CVD/ALD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound . It is typically contained in a 50 ml Swagelok cylinder for use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes . The compound is white to off-white in color .
Molecular Structure Analysis
The molecular formula ofN,N'-Di-t-butyl-2,3-diamidobutanetin(II) is C12H26N2Sn . The compound has a molecular weight of 317.06 . Physical and Chemical Properties Analysis
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a white to off-white powder . It is air sensitive and moisture sensitive, and it should be stored in a cold environment .
Mechanism of Action
Target of Action
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the metal present .
Mode of Action
Organometallic compounds typically interact with their targets through coordination bonds, where the metal atom serves as a point of attachment .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal atom .
Pharmacokinetics
The bioavailability of organometallic compounds can vary widely and is influenced by factors such as the compound’s solubility, stability, and the presence of transporters .
Result of Action
Organometallic compounds can have a wide range of effects at the molecular and cellular level, depending on their structure and the nature of the metal atom .
Action Environment
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is noted to be moisture sensitive and should be stored cold . This suggests that environmental factors such as humidity and temperature can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is part of a class of compounds known as organometallics, which are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As technology in these fields advances, the demand for high-quality precursor materials like N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is likely to increase.
Properties
IUPAC Name |
1,3-ditert-butyl-1,3,2λ2-diazastannepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWRBRVIBWLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)




![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)




